REACTION_CXSMILES
|
C([O:8][CH2:9][C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=1)=[O:11])C1C=CC=CC=1>CO>[OH:8][CH2:9][C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:20])([F:21])[F:22])[CH:14]=1)=[O:11]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(=O)NC1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solution was purged with N2
|
Type
|
ADDITION
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Details
|
10% Pd/C (1.1 g) was added
|
Type
|
ADDITION
|
Details
|
was added
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Type
|
WAIT
|
Details
|
the vessel is placed again under H2 atmosphere at 50 psi for 2.5 h
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via flash chromatography (1:1 EtOAc/Hexanes)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(=O)NC1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |